molecular formula C11H13NO4S2 B2699267 N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide CAS No. 1448130-92-4

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2699267
CAS No.: 1448130-92-4
M. Wt: 287.35
InChI Key: YVVCPIYNFGLOMD-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a synthetic specialty chemical featuring a molecular framework that incorporates both furan and thiophene heterocycles, linked by a hydroxypropyl sulfonamide group. This specific structure aligns with a class of sulfonamide compounds recognized for their potent biological activity. Structural analogs, particularly 4-substituted thiophene-2-sulfonamides, have been identified in published research as showing nanomolar-level potency for the inhibition of human carbonic anhydrase II (CAII) in vitro . This suggests a primary research application for this compound as a potential carbonic anhydrase inhibitor. Compounds in this class have been investigated extensively for their potential to act as topically effective ocular hypotensive agents in preclinical models, such as the ocular normotensive albino rabbit . The integration of the electron-rich furan ring, a key component of this molecule, is a common strategy in medicinal chemistry to influence the compound's electronic properties, solubility, and overall bioavailability. The presence of the sulfonamide group (-SO2NH-) is critical, as it typically acts as the zinc-binding function (ZBG) that coordinates with the active site zinc ion in carbonic anhydrase enzymes, thereby facilitating inhibition. Researchers may explore this compound as a chemical tool or a candidate for further development in pharmacological studies related to conditions like glaucoma, where CA inhibition is therapeutically valuable. The compound is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c13-9(10-3-1-7-16-10)5-6-12-18(14,15)11-4-2-8-17-11/h1-4,7-9,12-13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVCPIYNFGLOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be done using various reagents such as epoxides or halohydrins.

    Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of sulfur-containing precursors.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution reactions under basic conditions. Key transformations include:

Reaction with Isocyanates
When treated with alkyl isocyanates in tetrahydrofuran (THF) with sodium methoxide as a base, the sulfonamide forms sulfonyl urea derivatives :

ReagentConditionsProduct YieldCitation
4.77 g isocyanateReflux in THF, 4 hours81%

This reaction proceeds via deprotonation of the sulfonamide’s NH group, followed by nucleophilic attack on the electrophilic carbon of the isocyanate.

Alkylation with Grignard Reagents
The sulfonamide ester derivative reacts with methyl magnesium chloride (3M in THF) at -10°C, yielding tertiary alcohol intermediates after quenching with ammonium chloride .

Oxidation of the Hydroxyl Group

The secondary alcohol (-CHOH-) in the 3-hydroxypropyl chain undergoes oxidation to a ketone under controlled conditions:

Oxidizing AgentSolventTemperatureProductCitation
PCCCH₂Cl₂0°C to RT3-Ketopropyl derivative

This transformation is critical for modifying the compound’s hydrophobicity in medicinal chemistry applications.

Thiophene Ring Reactivity

The thiophene ring undergoes halogenation and sulfonation at the 5-position due to its electron-rich nature :

Reaction TypeReagentPositionConditionsCitation
HalogenationN-ChlorosuccinimideC5Methylene chloride, 0°C

Furan Ring Reactivity

The furan moiety participates in Friedel-Crafts alkylation, though its lower aromaticity compared to thiophene limits reactivity without activating groups .

Esterification and Acylation

The hydroxyl group forms esters with acyl chlorides or anhydrides:

Acylating AgentBaseSolventProductYieldCitation
Acetic anhydridePyridineTHF3-Acetoxypropyl derivative78%

Complexation with Metal Ions

The sulfonamide group acts as a bidentate ligand, coordinating to transition metals like Cu(II) and Zn(II) in aqueous or alcoholic solutions. Such complexes have been studied for catalytic applications .

Stability Under Hydrolytic Conditions

The sulfonamide bond demonstrates resistance to hydrolysis, requiring harsh conditions for cleavage:

Acid/BaseTemperatureTimeResultCitation
6N HCl100°C24 hrPartial decomposition
2N NaOH80°C12 hrNo observable degradation

Sulfur-Based Reactions

The thiophene sulfonamide participates in sulfur extrusion reactions under reductive conditions (e.g., Raney nickel/H₂), forming desulfurized analogs .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

One of the primary applications of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is its role as an inhibitor of carbonic anhydrases (CAs). These enzymes are crucial for regulating pH and fluid balance in biological systems. The inhibition of CAs is particularly relevant in treating conditions such as:

  • Glaucoma : Elevated intraocular pressure can lead to vision loss, and CA inhibitors help reduce this pressure.
  • Cancer Therapy : Recent studies have suggested that targeting specific isoforms of carbonic anhydrases can alter tumor microenvironments, potentially inhibiting cancer progression.

Antibacterial Properties

Research indicates that thiophene sulfonamides, including this compound, exhibit significant antibacterial activity. They have shown efficacy against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae, making them candidates for developing new antibiotics.

Antitumor Activity

The compound's structural characteristics allow it to interact with various biological targets, leading to potential antitumor effects. Studies have indicated that derivatives of thiophene sulfonamides can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

  • A study demonstrated its efficacy as a CA inhibitor, showing promising results in reducing intraocular pressure in animal models.
  • Another investigation highlighted its antibacterial properties against resistant strains, emphasizing its potential use in treating infections caused by multidrug-resistant bacteria.
  • Research into its antitumor effects revealed that it could induce apoptosis in cancer cells, suggesting avenues for further exploration in oncology .

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Carboxamide/Amide : The sulfonamide group in the target compound may confer higher acidity and hydrogen-bonding capacity compared to carboxamide analogs like the benzothiazole derivative .
  • Bioactivity : While DM489 and PAM-2 exhibit neuropathic pain relief in mice , the biological profile of the target compound remains unexplored.

Physicochemical and Pharmacological Properties

  • Solubility and Polarity: The hydroxypropyl chain and sulfonamide group likely enhance water solubility compared to non-polar analogs like 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene .
  • Toxicity: No toxicological data exist for the target compound, unlike Thiophene fentanyl hydrochloride, a structurally distinct thiophene-containing opioid with uncharacterized toxicity .

Computational Studies and Predictive Modelling

  • Density Functional Theory (DFT) : Used to predict thermochemical properties (e.g., atomization energies) in related heterocycles .
  • Polarizable Continuum Model (PCM) : Applied to estimate solvation effects in anisotropic media, relevant for furan/thiophene derivatives .

These tools could model the compound’s electronic structure or solubility but require validation with experimental data.

Biological Activity

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases and its cytotoxic effects against various cancer cell lines. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a thiophene ring, a furan moiety, and a sulfonamide functional group. Its molecular formula is C11H13N1O4S2C_{11}H_{13}N_{1}O_{4}S_{2} with a molecular weight of 287.4 g/mol . The presence of the furan ring enhances solubility and biological activity, making it a candidate for drug development.

This compound primarily acts as an inhibitor of carbonic anhydrases (CAs), which are crucial enzymes involved in maintaining acid-base balance and fluid homeostasis in the body. The inhibition of CAs can lead to therapeutic effects in conditions like glaucoma and certain types of edema due to its ability to reduce intraocular pressure .

1. Carbonic Anhydrase Inhibition

Research has shown that thiophene-2-sulfonamides exhibit nanomolar-level potency against human carbonic anhydrase II. This activity was evaluated in vitro, demonstrating significant inhibition that suggests potential for topical applications in ocular therapies .

2. Cytotoxicity Against Cancer Cell Lines

Studies have reported that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against Hep-2 and P815 cell lines, showing IC50 values indicating effective growth inhibition .

Cell Line IC50 (mg/mL)
Hep-23.25
P81517.82

These findings suggest that the compound may induce apoptosis or inhibit proliferation through mechanisms that warrant further investigation.

3. Antibacterial Activity

The structural features of this compound also suggest potential antibacterial properties. Compounds within this class have shown effectiveness against various bacterial strains, indicating their utility in developing new antimicrobial agents .

Case Studies

Case Study 1: Ocular Therapeutics
A study involving a series of thiophene- and furan-2-sulfonamides demonstrated their effectiveness as ocular hypotensive agents in animal models. The compounds were tested for solubility and sensitization potential, revealing promising results for future formulations aimed at treating elevated intraocular pressure .

Case Study 2: Cancer Treatment
In vitro evaluations have shown that derivatives of this compound can significantly inhibit the growth of cancer cells. A specific derivative was found to cause substantial apoptosis in MCF7 breast cancer cells, highlighting its potential role in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide, and how can reaction purity be validated?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like EDC and HOBt, which are effective for forming amide bonds under mild conditions . Purification techniques such as column chromatography or recrystallization are critical, with purity assessed via HPLC (>95% purity) and structural confirmation via NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS (e.g., [M+H]+ calculated: 326.12, observed: 326.10) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and hydroxyl (O-H stretch at ~3300 cm⁻¹) .
  • NMR : ¹H NMR for hydrogen environments (e.g., furan protons at δ 6.2–7.4 ppm) and ¹³C NMR for carbon backbone (e.g., thiophene carbons at ~125–140 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₁₄H₁₅NO₄S₂) with <2 ppm mass error .

Q. What preliminary biological screening models are suitable for assessing its activity?

  • Methodological Answer : Use in vitro assays such as enzyme inhibition (e.g., SARS-CoV-2 main protease, referenced in ) or neuronal activity models (e.g., neuropathic pain reduction in mice via tail-flick test) . IC₅₀ values and dose-response curves should be established with triplicate replicates.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

  • Methodological Answer :

  • Analog Synthesis : Modify the hydroxypropyl chain (e.g., alkylation or fluorination) or replace the thiophene sulfonamide with other heterocycles (e.g., pyridine) .
  • Assay Design : Test analogs against target enzymes (e.g., viral proteases) using fluorescence-based kinetic assays .
  • Data Analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends using multivariate regression .

Q. What experimental and computational strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) and validate compound stability via LC-MS .
  • Molecular Docking : Use software like AutoDock Vina to model binding interactions with target proteins (e.g., SARS-CoV-2 main protease) and identify key residues (e.g., His41/Cys145) .
  • Meta-Analysis : Compare datasets from multiple studies using statistical tools (e.g., ANOVA) to isolate variables like solvent effects or cell-line variability .

Q. How can crystallographic data enhance understanding of its mechanism of action?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., viral proteases) and resolve structures via X-ray diffraction (2.0–3.0 Å resolution). Analyze binding poses using PyMOL to identify hydrogen bonds (e.g., sulfonamide-O to Arg188) and hydrophobic interactions .

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